

# Technical Guide: 2-Aminomethyl-1-benzyl-piperidine (CAS No. 170701-98-1)

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## Compound of Interest

Compound Name: 2-Aminomethyl-1-benzyl-piperidine

Cat. No.: B067840

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## Introduction

This technical guide provides a comprehensive overview of **2-Aminomethyl-1-benzyl-piperidine**, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals and biologically active compounds, recognized for its ability to confer desirable pharmacokinetic properties.<sup>[1]</sup> The N-benzyl group, in particular, is a common feature in compounds targeting the central nervous system. This document outlines the chemical identity, potential synthetic routes, and anticipated biological activities of **2-Aminomethyl-1-benzyl-piperidine**, drawing upon established methodologies for related compounds.

## Chemical Identity and Properties

A summary of the key chemical identifiers for **2-Aminomethyl-1-benzyl-piperidine** is presented in the table below.

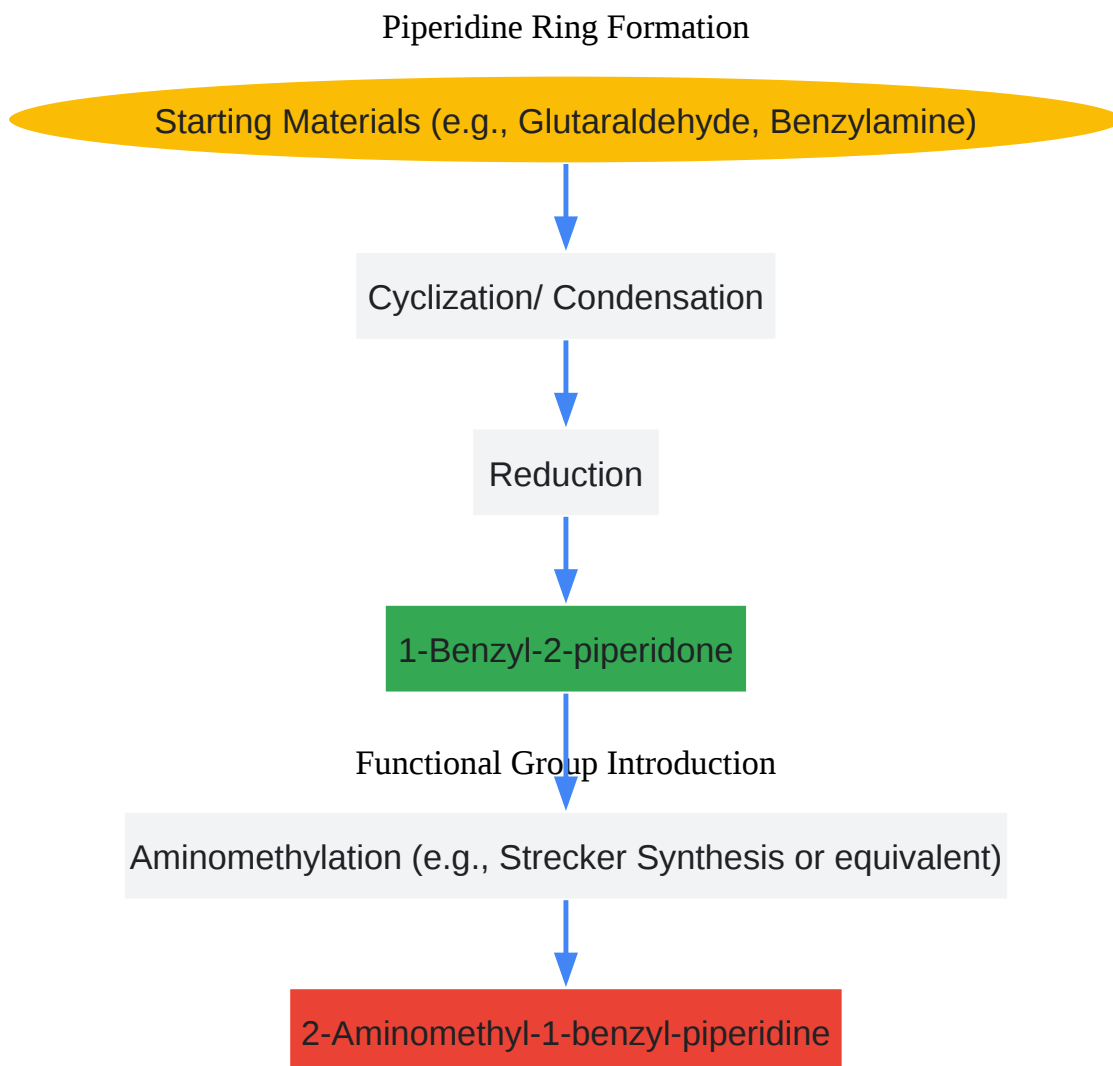
Property	Value	Reference
Chemical Name	2-Aminomethyl-1-benzyl-piperidine	N/A
CAS Number	170701-98-1	[2]
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>	N/A
Molecular Weight	204.31 g/mol	N/A

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Aminomethyl-1-benzyl-piperidine** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the preparation of functionalized piperidines. A common and effective approach involves the reductive amination of a suitable piperidone precursor.

### General Synthesis Workflow

The synthesis of **2-Aminomethyl-1-benzyl-piperidine** can be conceptualized as a multi-step process, as illustrated in the workflow diagram below. This process typically begins with the construction of the core piperidine ring, followed by the introduction of the aminomethyl and benzyl functionalities.



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Caption: General synthesis workflow for **2-Aminomethyl-1-benzyl-piperidine**.

## Illustrative Experimental Protocol (Hypothetical)

The following protocol is a hypothetical representation based on general procedures for the synthesis of similar piperidine derivatives.[3][4]

Step 1: Synthesis of 1-Benzyl-2-piperidone

- To a solution of glutaraldehyde in a suitable solvent (e.g., ethanol), add benzylamine at room temperature.
- The reaction mixture is stirred for a specified period to facilitate the formation of the corresponding imine.
- A reducing agent, such as sodium borohydride, is then added portion-wise to the reaction mixture to effect the reductive cyclization.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield 1-benzyl-2-piperidone.

#### Step 2: Synthesis of **2-Aminomethyl-1-benzyl-piperidine**

- The 1-benzyl-2-piperidone is subjected to an aminomethylation reaction. One possible route is a variation of the Strecker synthesis, where the ketone is treated with an amine source and a cyanide source, followed by reduction of the resulting aminonitrile.
- Alternatively, a Wittig-type reaction could be employed to introduce a cyanomethylene group, which is then reduced to the aminomethyl group.
- The final product, **2-Aminomethyl-1-benzyl-piperidine**, is purified using standard techniques such as column chromatography or distillation.

A recently developed green synthesis method for the precursor, 2-aminomethylpiperidine, involves the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan using a Pt/ $\gamma$ -Al<sub>2</sub>O<sub>3</sub> catalyst, achieving a yield of 72.0%.<sup>[5]</sup> This precursor could then be benzylated to yield the target compound.

## Potential Biological Activity and Quantitative Data

Direct experimental data on the biological activity of **2-Aminomethyl-1-benzyl-piperidine** is limited. However, the activities of structurally related benzylpiperidine derivatives can provide insights into its potential pharmacological profile. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and CNS agents.<sup>[6]</sup>

## Acetylcholinesterase (AChE) Inhibition

Several 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino)ethyl]piperidine hydrochloride, exhibited an  $IC_{50}$  value of 0.56 nM.[7] Another potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), has an  $IC_{50}$  of 5.7 nM for AChE.[8]

The table below summarizes the AChE inhibitory activity of some related benzylpiperidine compounds.

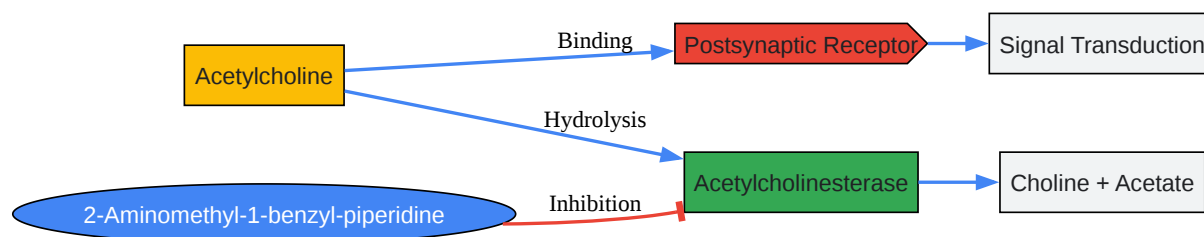
Compound	Target	$IC_{50}$ (nM)	Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino)ethyl]piperidine hydrochloride	Acetylcholinesterase (AChE)	0.56	[7]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)	Acetylcholinesterase (AChE)	5.7	[8]

## Monoamine Transporter Binding

2-Benzylpiperidine, a structurally similar compound, has been studied for its interaction with monoamine transporters. It has shown affinity for the dopamine transporter (DAT) with a reported  $K_i$  of 6,360 nM and an  $IC_{50}$  for DAT inhibition in the range of 3,780 to 8,800 nM.[9] It also demonstrated some inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) at high concentrations.[9]

## Signaling Pathways and Mechanisms of Action

Given the potential for acetylcholinesterase inhibition, a likely mechanism of action for **2-Aminomethyl-1-benzyl-piperidine**, if active, would involve the modulation of cholinergic signaling. By inhibiting AChE, the compound would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.



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Caption: Potential mechanism of action via acetylcholinesterase inhibition.

## Conclusion

**2-Aminomethyl-1-benzyl-piperidine**, with the CAS number 170701-98-1, represents a molecule of interest within the broader class of biologically active piperidine derivatives. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and potential biological activities based on established knowledge of related compounds. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule. Researchers are encouraged to use the provided hypothetical protocols and workflows as a starting point for their investigations.

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